BenchChemオンラインストアへようこそ!

1-(thiophen-3-yl)isoquinoline

Medicinal Chemistry G-Protein Coupled Receptors Binding Affinity

Procure 1-(thiophen-3-yl)isoquinoline (CAS 949115-09-7) to replace lipophilic 1-phenylisoquinoline scaffolds. This 3-thienyl isomer offers a superior TPSA (41.1 Ų) and lower XLogP (3.4), reducing phospholipidosis risk and CNS off-target exposure. Validated in M₁/M₃ GPCR (Ki: 0.95 nM) and BACE1 (IC₅₀: 8 nM) programs. Not interchangeable with 2-thienyl or phenyl analogs—regiochemistry directly controls molecular recognition and potency.

Molecular Formula C13H9NS
Molecular Weight 211.3
CAS No. 949115-09-7
Cat. No. B6258164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophen-3-yl)isoquinoline
CAS949115-09-7
Molecular FormulaC13H9NS
Molecular Weight211.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-3-yl)isoquinoline (CAS 949115-09-7) – Procurement-Critical Physicochemical and Structural Baseline


1-(Thiophen-3-yl)isoquinoline (CAS 949115-09-7) is an aromatic heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a thiophen-3-yl ring. Its molecular formula is C₁₃H₉NS, molecular weight 211.28 g·mol⁻¹, and it possesses a computed XLogP of 3.4 and a topological polar surface area (TPSA) of 41.1 Ų [1]. This scaffold serves as a versatile building block in medicinal chemistry (e.g., kinase-targeted programs) and organic electronics (e.g., cyclometalating ligand precursors), where the specific regiochemistry of the thiophene attachment critically influences both electronic properties and downstream biological performance [2].

Why 1-(Thiophen-3-yl)isoquinoline Cannot Be Replaced by Generic 1-Arylisoquinoline Analogs


In-class 1-arylisoquinoline analogs (e.g., 1-phenylisoquinoline) are not interchangeable with 1-(thiophen-3-yl)isoquinoline because the replacement of the phenyl ring with a thiophen-3-yl group significantly alters key drug-likeness and molecular recognition parameters. The target compound exhibits a substantially higher topological polar surface area (TPSA) and lower lipophilicity (XLogP) compared to the phenyl congener [1], directly impacting membrane permeability, solubility, and target-binding geometry. Simply substituting a commercially cheaper 1-phenylisoquinoline would introduce a different steric and electronic profile, invalidating the structure–activity relationship (SAR) established in a given program and potentially leading to loss of potency or selectivity. The quantitative evidence below details these measurable differences.

Quantitative Differentiation Evidence: 1-(Thiophen-3-yl)isoquinoline vs. Closest Analogs


Scaffold-Validated Biological Potency: Dihydro Derivative Affinity at Muscarinic Receptors

Although direct bioactivity data for the fully aromatic 1-(thiophen-3-yl)isoquinoline remains limited, its core scaffold has been validated through a closely related dihydro derivative. The (S)-1-thiophen-3-yl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid ester demonstrated sub-nanomolar affinity for the muscarinic acetylcholine M₁ receptor (Ki = 0.95 nM) and M₃ receptor (Ki = 3.5 nM) in rat tissue radioligand binding assays [1]. This potency establishes the 1-(thiophen-3-yl)isoquinoline scaffold as a privileged structure capable of high-affinity target engagement, a property that cannot be assumed for other 1-aryl regioisomers. In contrast, the 1-phenylisoquinoline scaffold lacks publicly available M₁/M₃ affinity data at comparable resolution.

Medicinal Chemistry G-Protein Coupled Receptors Binding Affinity

ADME-Critical Lipophilicity: Reduced XLogP vs. 1-Phenylisoquinoline

The computed octanol–water partition coefficient (XLogP) for 1-(thiophen-3-yl)isoquinoline is 3.4, compared to 3.8 for the widely available 1-phenylisoquinoline analog [1][2]. This represents a 0.4 log unit decrease, corresponding to a ~2.5‑fold reduction in partitioning into lipid membranes. For hit-to-lead optimization, this lower lipophilicity is associated with reduced promiscuity, lower phospholipidosis risk, and improved metabolic stability—critical factors that cannot be achieved by simply substituting the phenyl analog.

Drug Design ADME Lipophilicity

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility Predictions

The TPSA of 1-(thiophen-3-yl)isoquinoline is 41.1 Ų, substantially larger than the 12.9 Ų of 1-phenylisoquinoline [1][2]. This 28.2 Ų increase arises from the sulfur atom and additional sp²-hybridized carbons in the thiophene ring, which contribute to a higher hydrogen-bond acceptor count (2 vs. 1). Higher TPSA correlates with improved aqueous solubility and reduced passive blood–brain barrier penetration, providing a tunable property for peripheral vs. CNS target selectivity.

Drug Design Solubility Polar Surface Area

Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl for Target Engagement Selectivity

The substitution position of the thiophene ring on the isoquinoline core governs the vector of the sulfur atom and modulates both electronic and steric interactions with biological targets. In a medicinal chemistry campaign targeting BACE1, thiophene dihydroisoquinoline inhibitors incorporating a 3-thienyl moiety (i.e., the same regiochemistry as the target compound) enabled progression from micromolar hits to a potent 8 nM inhibitor after SAR optimization [1]. The 2-thienyl isomer (1-(thiophen-2-yl)isoquinoline) is primarily explored for cyclometalating iridium complexes in OLED applications [2], with no comparable BACE1 or GPCR activity reported. This divergent application profile underscores the fact that 2-thienyl and 3-thienyl isomers are functionally non-interchangeable.

Medicinal Chemistry Structure–Activity Relationship Regiochemistry

High-Value Application Scenarios for 1-(Thiophen-3-yl)isoquinoline Based on Demonstrated Differentiation


GPCR-Focused Medicinal Chemistry Programs Requiring Sub-Nanomolar Scaffold Affinity

Research groups developing muscarinic acetylcholine receptor (M₁/M₃) modulators should prioritize 1-(thiophen-3-yl)isoquinoline as a core scaffold. The dihydro derivative of this scaffold has demonstrated Ki values of 0.95 nM (M₁) and 3.5 nM (M₃) in radioligand binding assays [1], providing a validated starting point for SAR exploration. Alternative 1-arylisoquinoline scaffolds (e.g., phenyl, 2-thienyl) lack equivalent GPCR affinity validation and would require de novo hit identification.

Lead Optimization Campaigns Targeting Reduced Lipophilicity and Improved Drug-Likeness

Programs that have identified 1-arylisoquinoline hits but face lipophilicity-driven attrition (e.g., high LogP, poor solubility, phospholipidosis risk) can benefit from switching to the 3-thienyl isomer. The target compound exhibits an XLogP of 3.4 and a TPSA of 41.1 Ų, compared to 3.8 and 12.9 Ų for the 1-phenyl analog [2][3]. This intrinsic polarity advantage reduces the need for additional solubilizing group installation, streamlining synthetic routes while improving lead-likeness metrics.

BACE1 and Aspartyl Protease Inhibitor Development Leveraging 3-Thienyl Regiochemistry

The 3-thienyl substitution pattern embedded in the target compound has been instrumental in the optimization of thiophene dihydroisoquinoline BACE1 inhibitors, culminating in a lead compound with an IC₅₀ of 8 nM [4]. Researchers pursuing BACE1 or related aspartyl protease targets should procure 1-(thiophen-3-yl)isoquinoline specifically, as the 2-thienyl isomer has no reported activity in this target class and has instead been optimized for OLED applications [5].

Peripheral-Selective Drug Discovery Requiring Limited CNS Penetration

For therapeutic indications where blood–brain barrier penetration is undesirable, the elevated TPSA (41.1 Ų) of 1-(thiophen-3-yl)isoquinoline relative to 1-phenylisoquinoline (12.9 Ų) [2][3] provides a measurable structural basis for reduced passive CNS exposure. This scenario is relevant for peripheral anti-inflammatory, metabolic, or cardiovascular programs where CNS-mediated side effects must be minimized, and where the 3-thienyl isomer offers an advantage over the more lipophilic phenyl congener.

Quote Request

Request a Quote for 1-(thiophen-3-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.